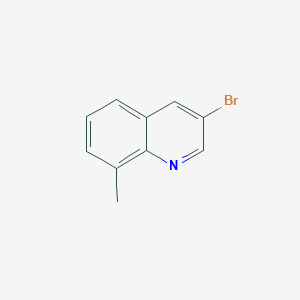3-Bromo-8-methylquinoline
CAS No.: 66438-80-0
Cat. No.: VC5894361
Molecular Formula: C10H8BrN
Molecular Weight: 222.085
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 66438-80-0 |
|---|---|
| Molecular Formula | C10H8BrN |
| Molecular Weight | 222.085 |
| IUPAC Name | 3-bromo-8-methylquinoline |
| Standard InChI | InChI=1S/C10H8BrN/c1-7-3-2-4-8-5-9(11)6-12-10(7)8/h2-6H,1H3 |
| Standard InChI Key | SHTGZBWYHRHZHT-UHFFFAOYSA-N |
| SMILES | CC1=C2C(=CC=C1)C=C(C=N2)Br |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
3-Bromo-8-methylquinoline features a bicyclic structure comprising a benzene ring fused to a pyridine ring. The bromine atom at position 3 and the methyl group at position 8 introduce steric and electronic effects that influence its reactivity. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₈BrN | |
| Molecular Weight | 222.08 g/mol | |
| CAS Registry Number | 66438-80-0 | |
| Exact Mass | 220.97800 g/mol |
The SMILES notation (CC₁=CC=CC2=C(N=C1)C=CC(=C2)Br) and InChIKey (FPQLKQNLQREHEL-UHFFFAOYSA-N) further specify its connectivity and stereochemical features .
Synthesis Methods
Bromination of 8-Methylquinoline
A common synthesis route involves the direct bromination of 8-methylquinoline. This method employs brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions. For example:
-
Reaction Setup:
-
Substrate: 8-Methylquinoline
-
Brominating Agent: NBS (1.2 equivalents)
-
Solvent: Dichloromethane (DCM) or acetic acid
-
Temperature: 0–25°C
-
Duration: 4–6 hours
-
-
Mechanism:
The bromine atom is introduced via electrophilic aromatic substitution (EAS), favored by the electron-donating methyl group at position 8, which activates the ring toward electrophiles. The 3-position is selectively targeted due to its para relationship to the methyl substituent . -
Yield:
Typical yields range from 65% to 75%, with purity confirmed via NMR and HPLC .
Alternative Industrial Approaches
Large-scale production may utilize continuous flow reactors to enhance efficiency. For instance, a mixture of 8-methylquinoline and bromine in acetic acid is circulated through a heated reactor (50–70°C) with a residence time of 30 minutes, achieving conversions exceeding 90% .
Chemical Reactivity and Functionalization
Substitution Reactions
The bromine atom serves as a leaving group, enabling nucleophilic substitution. For example:
-
Amination: Reaction with ammonia or primary amines at 80–100°C yields 3-amino-8-methylquinoline derivatives.
-
Cross-Coupling: Suzuki-Miyaura coupling with aryl boronic acids in the presence of Pd catalysts produces biaryl structures .
Oxidation and Reduction
-
Oxidation: The methyl group at position 8 can be oxidized to a carboxylic acid using KMnO₄ or CrO₃, yielding 8-carboxy-3-bromoquinoline .
-
Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the quinoline ring to 1,2,3,4-tetrahydroquinoline, altering its electronic properties .
Applications in Scientific Research
Materials Science
The compound’s aromatic system and halogen substituent make it a candidate for:
-
Organic Light-Emitting Diodes (OLEDs): As an electron-transport layer.
-
Coordination Polymers: Complexation with transition metals (e.g., Cu, Zn) forms porous frameworks for gas storage .
Industrial and Regulatory Considerations
Trade and Tariffs
Under HS Code 2933499090, 3-bromo-8-methylquinoline falls under "other quinoline derivatives," attracting a 6.5% MFN tariff and 20.0% general tariff .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume